
Di-3-pyridylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-3-pyridylmercury is an organomercury compound that features a mercury atom bonded to three pyridyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-3-pyridylmercury typically involves the reaction of mercury(II) salts with pyridine or its derivatives. One common method is the reaction of mercury(II) chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced purification techniques are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Di-3-pyridylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and pyridine derivatives.
Reduction: Reduction reactions can convert this compound to mercury metal and pyridine.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and substituted pyridine derivatives.
科学的研究の応用
Di-3-pyridylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: this compound is used in the development of advanced materials and as a precursor for other organomercury compounds.
作用機序
The mechanism of action of Di-3-pyridylmercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- Di-2-pyridylmercury
- Di-4-pyridylmercury
- Tri-pyridylmercury
Uniqueness
Di-3-pyridylmercury is unique due to the specific positioning of the pyridyl groups, which influences its chemical reactivity and interaction with other molecules. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
20738-78-7 |
|---|---|
分子式 |
C10H8HgN2 |
分子量 |
356.78 g/mol |
IUPAC名 |
dipyridin-3-ylmercury |
InChI |
InChI=1S/2C5H4N.Hg/c2*1-2-4-6-5-3-1;/h2*1-2,4-5H; |
InChIキー |
XWKSLJPUQPZEGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)[Hg]C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


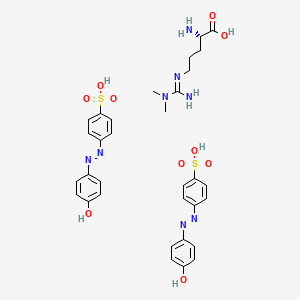
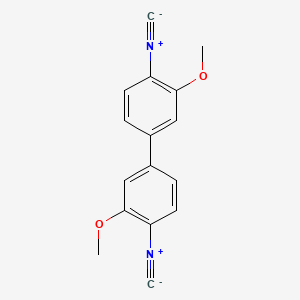

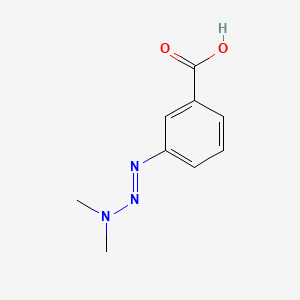

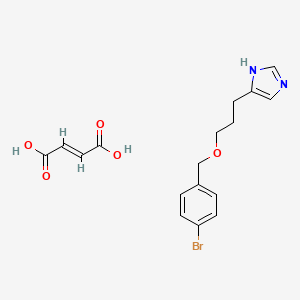

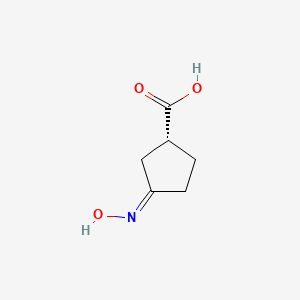

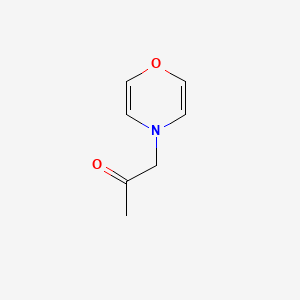
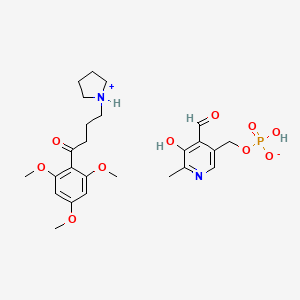
![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
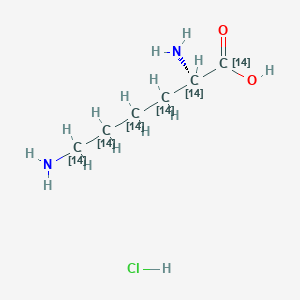
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
